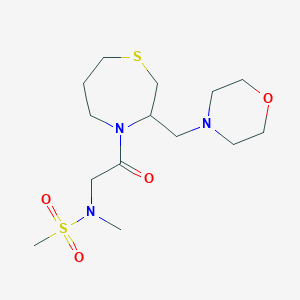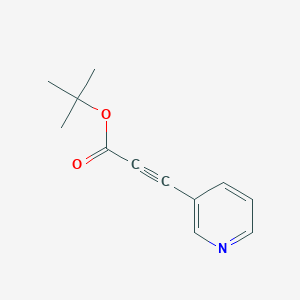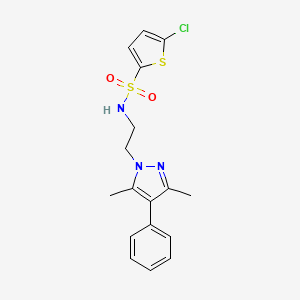![molecular formula C17H26N6O4 B2651042 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide CAS No. 674354-85-9](/img/structure/B2651042.png)
1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . The compound also contains a purine structure, which is a key component in many biological molecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the piperidine and purine rings, as well as the ethoxyethyl and carboxamide groups. These groups would likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the purine ring could contribute to its aromaticity .
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including our compound of interest, are being utilized in different ways as anticancer agents . They show promising results in inhibiting the growth of cancer cells and reducing tumor size.
Antiviral Applications
Piperidine derivatives also have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs.
Antimalarial Applications
The piperidine nucleus has been found to have antimalarial effects . This makes it a valuable component in the fight against malaria, a disease that affects millions of people worldwide.
Antimicrobial and Antifungal Applications
Piperidine derivatives are being used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, protecting the body from various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation in the body.
Anti-Alzheimer Applications
Piperidine derivatives are being explored for their potential in anti-Alzheimer treatments . They may help slow down the progression of Alzheimer’s disease.
Antipsychotic Applications
Piperidine derivatives are being used as antipsychotic agents . They can help manage symptoms of various psychiatric disorders.
Safety and Hazards
properties
IUPAC Name |
1-[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-4-27-10-9-23-12-14(20(2)17(26)21(3)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,4-10H2,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGJUKNXDONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3901340 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzamide](/img/structure/B2650961.png)

![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)


![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)

![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2650977.png)


